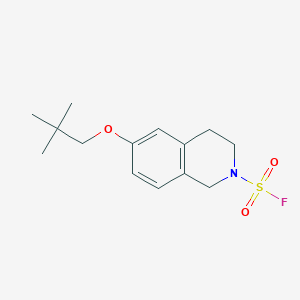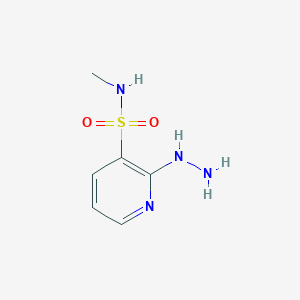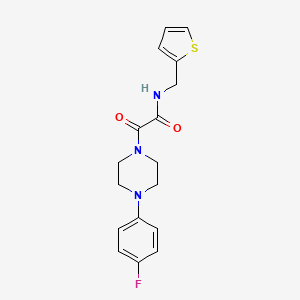
N-(3-(pyridin-2-yloxy)benzyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “N-(3-(pyridin-2-yloxy)benzyl)-1-naphthamide” would be determined by the specific arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide an accurate analysis .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its specific structure and the conditions under which the reactions take place .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be determined by its specific structure. These could include properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Intramolecular Hydrogen Bonding and Tautomerism
Research on compounds like N-(2-pyridil)-2-oxo-1-naphthylidene-methylamine focuses on their intramolecular hydrogen bonding and tautomerism. These studies highlight the equilibrium between phenol-imine and keto-amine forms in various solvents, revealing insights into their structural dynamics and potential applications in developing responsive materials or sensors based on tautomeric shifts (Nazır et al., 2000).
Conducting Polymers from Low Oxidation Potential Monomers
The synthesis of bis(pyrrol-2-yl) arylenes, including derivatives with pyridine and naphthalene units, for the development of conducting polymers showcases the application of these compounds in electronic materials. These polymers exhibit low oxidation potentials, making them stable in their conducting form, and demonstrate the potential for use in electronic devices (Sotzing et al., 1996).
Synthesis of Heterocycles
Novel methods for synthesizing chromeno[2,3-d]pyrimidine-2,4(3H)-diones, compounds related to naphthamides through their structural motifs and chemical reactivity, highlight the significance of these frameworks in pharmaceutical chemistry. Such methods expand the toolbox for creating heterocyclic compounds with potential biological activities (Osyanin et al., 2014).
Catalytic Applications
Studies on the catalytic systems involving nickel and copper with naphthalene and pyridine derivatives illustrate the utility of these compounds in facilitating chemical transformations, such as C-H arylation. These reactions are fundamental in constructing complex organic molecules, showcasing the role of naphthamide-related compounds in synthetic organic chemistry (Kobayashi et al., 2009).
Luminescent Materials and Organic Electronics
Research into the synthesis and characterization of novel polymers and small molecules, including those based on naphthodithiophene and related structures, for use in organic electronics and as luminescent materials, underscores the versatility of naphthamide derivatives. These studies contribute to the development of high-performance materials for organic light-emitting diodes and solar cells, reflecting the broad applicability of these chemical frameworks in advanced material science (Rajakannu et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(3-pyridin-2-yloxyphenyl)methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c26-23(21-12-6-9-18-8-1-2-11-20(18)21)25-16-17-7-5-10-19(15-17)27-22-13-3-4-14-24-22/h1-15H,16H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSUJSUSOIQQBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC(=CC=C3)OC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2653979.png)
![2,6-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2653980.png)
![(4-methoxyphenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate](/img/structure/B2653984.png)


![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide](/img/structure/B2653989.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2653990.png)

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[6,15-dihydroxy-7,9,13-trimethyl-6-[3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2653994.png)


![1-[Phenyl(pyridin-2-yl)methyl]piperazine](/img/structure/B2654000.png)
![N-(2-(thiophen-3-yl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2654001.png)
